molecular formula C21H14ClN3O B11518017 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B11518017
M. Wt: 359.8 g/mol
InChI Key: ZSDWFXFSBJNDDP-SDNWHVSQSA-N
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Description

The compound (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile is a complex organic molecule that features a benzodiazole ring, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Synthesis of the Furan Ring: The furan ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The benzodiazole and furan rings are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Furan-2,3-diones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted benzodiazole and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the furan ring and chloro substituent.

    (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile: Similar structure but without the furan ring.

    (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile: Similar structure but with a different position of the chloro substituent.

Uniqueness

The presence of both the furan ring and the chloro substituent in (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile makes it unique compared to its analogs. These features can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C21H14ClN3O/c1-13-16(5-4-6-17(13)22)20-10-9-15(26-20)11-14(12-23)21-24-18-7-2-3-8-19(18)25-21/h2-11H,1H3,(H,24,25)/b14-11+

InChI Key

ZSDWFXFSBJNDDP-SDNWHVSQSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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